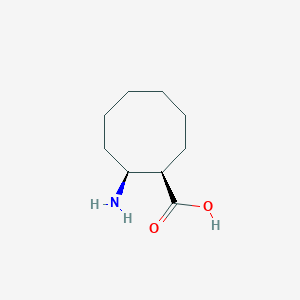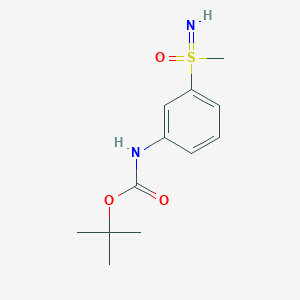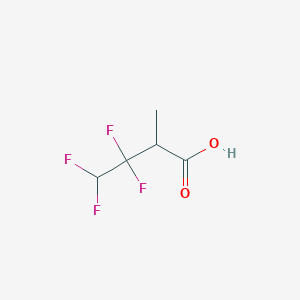![molecular formula C6H12Cl2N4 B2815890 5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride CAS No. 2044705-49-7](/img/structure/B2815890.png)
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride (referred to as PHT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PHT is a white crystalline powder that is soluble in water and has a molecular weight of 228.6 g/mol.
Scientific Research Applications
Antimicrobial Activity
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride and its derivatives exhibit potent antimicrobial properties. Studies have demonstrated strong antimicrobial activity in newly synthesized derivatives containing pyrrolidine or piperidine rings. These compounds were part of a structured activity study to understand their antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).
Biological Activities in Drug Synthesis
The 1,2,4-triazole ring, which is a core motif of this compound, plays a vital role in clinical drugs. It's found in drugs across a range of therapeutic areas, including antiviral, anticancer, anxiolytic, anticonvulsant, and antidepressant medications. The compound's ability to participate in hydrogen bonding, along with its solubility and rigidity, contributes to its significance in drug synthesis (Prasad et al., 2021).
Surface Activity and Antibacterial Properties
Derivatives of 1,2,4-triazole, including those similar to 5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride, have shown effectiveness as surface active agents and possess antibacterial properties. This broadens their potential application in areas like coatings and materials science, in addition to their therapeutic uses (El-Sayed, 2006).
Anticonvulsant Properties
Compounds with 1,2,4-triazole structures, including 5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride, have been studied for their anticonvulsant properties. These compounds represent a new class of anticonvulsant agents with promising efficacy and minimal neurotoxicity, offering potential alternatives to traditional anticonvulsant medications (Kadaba, 1988).
properties
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-5(7-3-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNFNYRBOMTFR-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone](/img/structure/B2815807.png)
![2-{3-Amino-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B2815809.png)
![2-[(3,5-Dichloroanilino)methyl]benzenol](/img/structure/B2815812.png)


![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2815823.png)


![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)

![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)